molecular formula C8H7BBrF3O3 B14023294 (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14023294
M. Wt: 298.85 g/mol
InChI Key: XBKHZQGVMWOILQ-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with bromine, methoxy, and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxy-5-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of complex molecular architectures .

Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal chemistry. They are investigated for their biological activities, including enzyme inhibition and receptor binding. These properties make them valuable in drug discovery and development.

Industry: In the industrial sector, this boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to the development of new technologies and products.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves several key steps:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Comparison: Compared to similar compounds, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. This combination enhances its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H7BBrF3O3

Molecular Weight

298.85 g/mol

IUPAC Name

[3-bromo-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BBrF3O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3

InChI Key

XBKHZQGVMWOILQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)C(F)(F)F)(O)O

Origin of Product

United States

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